Spiratisanin C -

Spiratisanin C

Catalog Number: EVT-13961591
CAS Number:
Molecular Formula: C29H40O3
Molecular Weight: 436.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Spiratisanin C is predominantly sourced from the Gloriosa superba plant, which is native to tropical regions of Africa and Asia. The classification of Spiratisanin C falls under the broader category of terpenoids, which are known for their diverse biological activities. Its chemical structure can be represented by the molecular formula C29H40O3C_{29}H_{40}O_{3} and it has a unique arrangement that contributes to its biological effects .

Synthesis Analysis

Methods

The synthesis of Spiratisanin C can be approached through several methods, primarily focusing on extracting it from Gloriosa superba. The extraction process typically involves solvent extraction techniques where the plant material is treated with organic solvents to isolate the desired compounds.

Technical Details

  1. Extraction Process: Fresh or dried plant parts are macerated and subjected to extraction using solvents like ethanol or methanol. This process may involve refluxing or ultrasonic extraction to enhance yield.
  2. Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate Spiratisanin C from other phytochemicals present in the extract .
Molecular Structure Analysis

Structure

The molecular structure of Spiratisanin C features a complex arrangement typical of triterpenoids, characterized by multiple rings and functional groups that contribute to its biological activity. The specific stereochemistry and functional groups play crucial roles in its interaction with biological targets.

Data

  • Molecular Formula: C29H40O3C_{29}H_{40}O_{3}
  • Molecular Weight: Approximately 440.63 g/mol
  • Structural Features: The compound contains several hydroxyl groups and multiple cyclic structures that enhance its solubility and interaction with biological molecules .
Chemical Reactions Analysis

Reactions

Spiratisanin C can participate in various chemical reactions typical for triterpenoids, including oxidation, reduction, and esterification reactions. These reactions are essential for modifying its structure to enhance its pharmacological properties.

Technical Details

  1. Oxidation: Hydroxyl groups in Spiratisanin C can be oxidized to carbonyls or further functionalized to increase reactivity.
  2. Esterification: The presence of hydroxyl groups allows for esterification with fatty acids, potentially enhancing lipophilicity and bioavailability.
  3. Reactivity with Biological Targets: Spiratisanin C may undergo interactions with enzymes or receptors, leading to biological responses such as cytotoxicity against cancer cells .
Mechanism of Action

Process

The mechanism of action of Spiratisanin C involves its interaction with cellular pathways that regulate cell growth and apoptosis. It is believed to exert cytotoxic effects primarily through the induction of apoptosis in cancer cells.

Data

  • Target Pathways: Studies indicate that Spiratisanin C may influence pathways related to cell cycle regulation and apoptosis by modulating signaling molecules such as caspases.
  • In Vitro Studies: Experimental data show that Spiratisanin C exhibits significant cytotoxicity against various cancer cell lines, including pancreatic cancer cells, suggesting its potential as an anti-cancer agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Spiratisanin C is typically found as a solid crystalline substance.
  • Solubility: It shows moderate solubility in organic solvents like ethanol but limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under ambient conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but generally falls within the range typical for triterpenoids.

Relevant analyses indicate that these properties contribute significantly to its bioactivity and potential therapeutic applications .

Applications

Spiratisanin C has several scientific applications, particularly in pharmacology:

  • Anti-Cancer Research: Its cytotoxic properties make it a candidate for further development as an anti-cancer drug.
  • Traditional Medicine: Historically used in various cultures for treating ailments, it continues to be studied for its therapeutic potential.
  • Natural Product Chemistry: As a natural product, it serves as a model compound for synthesizing derivatives with enhanced efficacy or reduced toxicity .
Biosynthesis Pathways and Enzymatic Regulation of Spiratisanin C

Phylogenetic Analysis of Spiraea japonica Biosynthetic Gene Clusters

Spiratisanin C originates from Spiraea japonica, a plant whose diterpenoid biosynthesis is governed by specialized gene clusters. Phylogenetic studies reveal that S. japonica's terpenoid backbone biosynthesis genes cluster closely with those from the Rosaceae family, particularly species producing labdane-related diterpenoids. Key genes include:

  • Class II diterpene cyclases (DTCs): Evolved from ancestral ent-copalyl diphosphate synthases, showing 75-82% sequence homology with Salvia miltiorrhiza copalyl diphosphate synthases involved in tanshinone biosynthesis [3] [6].
  • Class I diterpene synthases: Catalyze the conversion of geranylgeranyl diphosphate (GGPP) to atisane-type scaffolds, forming a monophyletic clade with Euphorbia diterpene synthases [3].
  • CYP450s: A lineage-specific expansion of cytochrome P450 genes (CYP726A subfamily) is critical for Spiratisanin C oxidation, sharing a recent common ancestor with CYP76AH in taxol biosynthesis [5].

Table 1: Key Gene Clusters in Spiratisanin C Biosynthesis

Gene SymbolEnzyme ClassPutative FunctionHomologous Genes
SjDTC2Class II Diterpene CyclaseCopalyl diphosphate synthesisSmCPS1 (72% identity)
SjDTS1Class I Diterpene SynthaseAtisane skeleton formationEaATS (68% identity)
SjCYP726A1Cytochrome P450C18 oxidationCYP76AH1 (58% identity)
SjBAHD3AcyltransferasePhenylacryloyl transferVpVANAT (63% identity)

Enzymatic Mechanisms in Atisane Diterpenoid Skeleton Formation

The atisane core of Spiratisanin C is assembled via a two-step cyclization cascade:

  • Class II DTC activity: SjDTC2 protonates GGPP, triggering bicyclization to form ent-copalyl diphosphate with strict stereospecificity at C1, C5, and C10 positions. Mutagenesis studies show Asp302 and Arg263 residues are essential for diphosphate sequestration [4] [9].
  • Class I DTS-mediated rearrangement: SjDTS1 converts ent-CDP to atisane-16-ene through a sequence involving:
  • Deprotonation at C11
  • Methyl migration from C4 to C3
  • Final deprotonation at C2This yields the characteristic 5/7/6/3 tetracyclic ring system, confirmed by in vitro assays with deuterated substrates [3] [6].

Role of Phenylacryloyl Substituents in Precursor Diversification

Spiratisanin C's C16 phenylacryloyl moiety is incorporated via BAHD acyltransferases:

  • Acyl activation: SjBAHD3 activates cinnamic acid derivatives using CoA, with highest specificity for p-coumaroyl-CoA (Km = 8.2 μM) over caffeoyl-CoA (Km = 32 μM) [6].
  • Stereoselective transfer: The enzyme transfers the acyl group to C16-OH of atisane-16α-ol with 98% enantiomeric excess, as shown by chiral HPLC analysis of reaction products [9].
  • Structural implications: Molecular dynamics simulations reveal that the phenylacryloyl group induces conformational strain in the diterpene core, enhancing hydrogen bonding with biological targets [4].

Table 2: Enzymatic Reactions in Spiratisanin C Modification

Reaction StepEnzymeCofactorsKinetic Parameters
Atisane core formationSjDTS1Mg²⁺, K⁺kcat = 0.42 s⁻¹, Km = 18 μM
C18 hydroxylationSjCYP726A1NADPH, O₂kcat = 1.1 min⁻¹, Km = 5 μM
Phenylacryloyl transferSjBAHD3p-Coumaroyl-CoAkcat = 0.83 s⁻¹, Km = 8.2 μM

Transcriptomic Insights into Stress-Induced Biosynthesis

RNA-seq analysis of S. japonica under biotic stress reveals coordinated upregulation of Spiratisanin C pathway genes:

  • Jasmonate response: Methyl jasmonate treatment (100 μM) induces SjDTC2 (12.8-fold), SjDTS1 (9.3-fold), and SjCYP726A1 (14.2-fold) expression within 6 hours, mediated by MYC2 transcription factors binding to G-box elements in promoter regions [7] [10].
  • Pathogen challenge: Pseudomonas syringae infection triggers:
  • 48-hour delayed induction of early pathway genes
  • Sustained upregulation of late-acting SjBAHD3 (up to 28-fold)
  • Concomitant suppression of flavonoid biosynthesis genes [5] [7].
  • Spatial regulation: Single-cell transcriptomics shows SjDTC2 and SjDTS1 are predominantly expressed in leaf trichomes, while SjBAHD3 localizes to epidermal cells, indicating intercellular transport of intermediates [5].

Chemically Related Compounds Mentioned:

  • Atisane-16-ene
  • ent-Copalyl diphosphate
  • p-Coumaroyl-CoA
  • Atisane-16α-ol
  • Spiratisanin C

Properties

Product Name

Spiratisanin C

IUPAC Name

[(1S,4R,9S,10R,12S,13R)-13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl]methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C29H40O3

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3/b11-10+/t22-,23+,24+,27+,28+,29-/m0/s1

InChI Key

YDPXDNLXYLVVBP-WSWVWNCSSA-N

Canonical SMILES

CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C

Isomeric SMILES

C[C@]1(C[C@]23CC[C@H]1C[C@H]2[C@@]4(CCCC([C@H]4CC3)(C)C)COC(=O)/C=C/C5=CC=CC=C5)O

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